

Head-to-head comparison of RORγ inverse agonists

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Compound of Interest

Compound Name: GSK2981278

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A Comprehensive Head-to-Head Comparison of RORγ Inverse Agonists for Researchers and Drug Development Professionals

The retinoic acid receptor-related orphan receptor gamma (RORγ), and its immune-specific isoform RORγt, has emerged as a critical therapeutic target for a range of autoimmune and inflammatory diseases. As the master regulator of T helper 17 (Th17) cell differentiation and the subsequent production of pro-inflammatory cytokines like Interleukin-17 (IL-17), RORγt plays a pivotal role in the pathogenesis of conditions such as psoriasis, rheumatoid arthritis, and multiple sclerosis.[1] Consequently, the discovery and development of small molecule inverse agonists that can suppress the constitutive activity of RORγt is an area of intense research within the pharmaceutical industry.

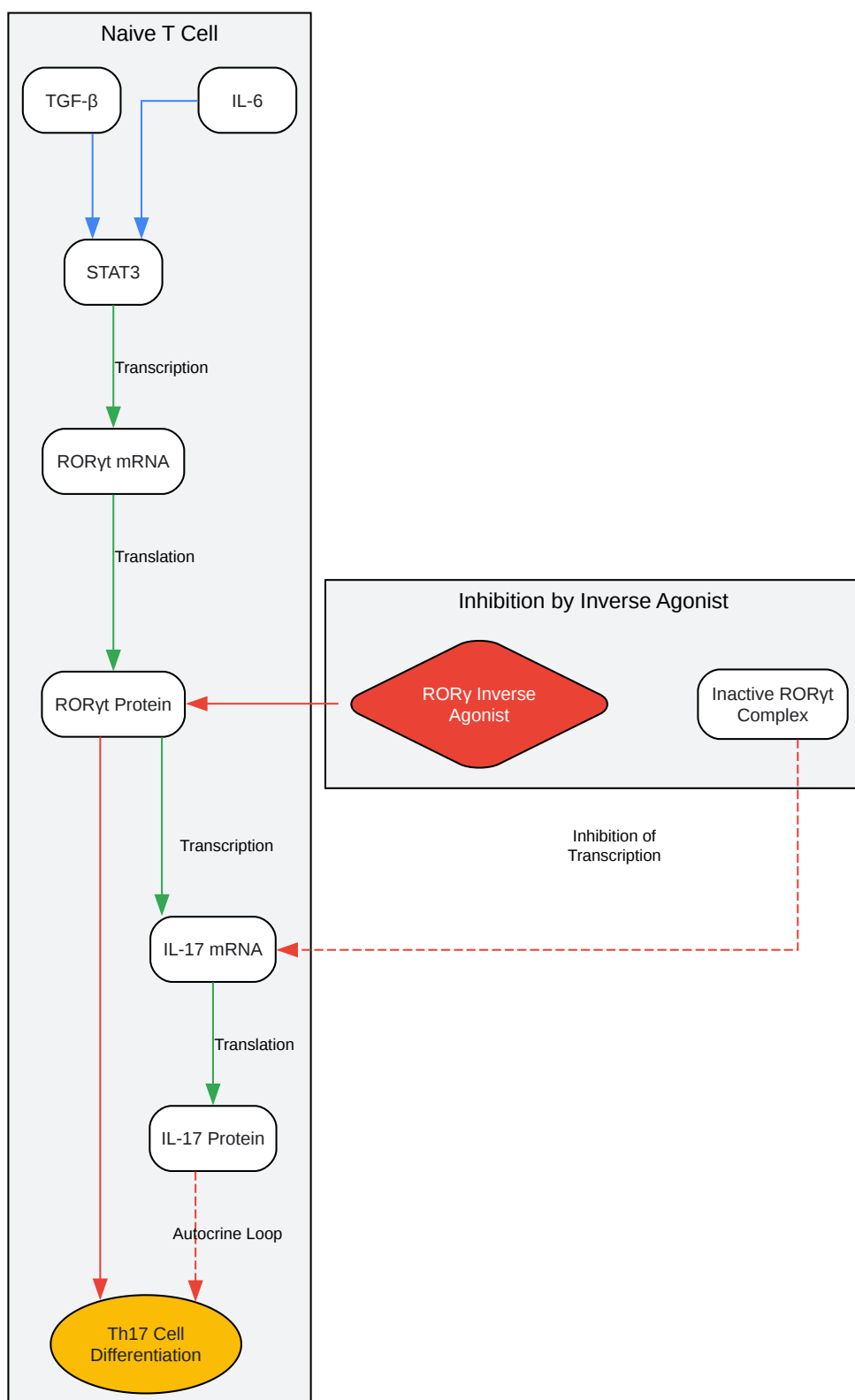
This guide provides a head-to-head comparison of several RORγ inverse agonists that have been described in publicly available literature, presenting key preclinical data to aid researchers and drug development professionals in their evaluation of these compounds. The information is compiled from various scientific publications and is intended to offer an objective overview of their performance based on experimental data.

Mechanism of Action of RORγ Inverse Agonists

RORγt is a ligand-dependent transcription factor that, in its active state, recruits coactivators to the regulatory regions of target genes, initiating their transcription. Inverse agonists bind to the ligand-binding domain (LBD) of RORγt, stabilizing a conformation that prevents the recruitment of coactivators and may even promote the binding of corepressors.[2] This leads to a reduction

in the transcription of ROR γ t target genes, most notably IL17A and IL17F.^[3] Some inverse agonists bind to the orthosteric site (the natural ligand-binding pocket), while others may act through allosteric sites.^[1]

Below is a diagram illustrating the signaling pathway of ROR γ t and the mechanism of its inhibition by inverse agonists.



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Caption: RORyt signaling pathway leading to Th17 differentiation and its inhibition by an inverse agonist.

Comparative Efficacy of RORy Inverse Agonists

The following table summarizes the in vitro potency of several RORy inverse agonists from published studies. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions and assay formats.

Compound	Assay Type	Cell Line	IC50/EC50	Reference
Compound 2	RORy FRET	-	IC50: 2.0 μ M	[4]
GSK2981278	Luciferase Reporter	-	IC50: ~1-10 nM	[5]
BMS-986251	GAL4 Reporter	Jurkat	Potent (EC50 not specified)	[6]
Triazine Derivative [I]	RORyt dual FRET	-	IC50: 22.9 nM	[7]
Triazine Derivative [I]	RORy-Gal4 Luciferase	HEK-293T	IC50: 0.428 μ M	[7]
Betulinic Acid Deriv. 15	Gal4-RORy Luciferase	-	IC50: 0.4 μ M	[8]
Betulinic Acid Deriv. 15.2	Gal4-RORy Luciferase	-	IC50: 3.1 μ M	[8]
Betulinic Acid Deriv. 15.3	Gal4-RORy Luciferase	-	IC50: 2.7 μ M	[8]
Indazole 3	TR-FRET (coactivator)	-	IC50: 7.8 \pm 0.5 nM	[1]
Isoxazole 5	TR-FRET (coactivator)	-	IC50: 425 \pm 61 nM	[1]
Isoxazole 8	TR-FRET (coactivator)	-	IC50: 53.5 \pm 2.9 μ M	[1]
Indazole 3	TR-FRET (probe displacement)	-	IC50: 17.3 \pm 1.4 nM	[1]
Isoxazole 25	TR-FRET (probe displacement)	-	IC50: 117.5 \pm 8.5 nM	[1]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of RORy inverse agonists. Below are representative protocols for key in vitro assays.

RORyt Luciferase Reporter Gene Assay

This assay measures the ability of a compound to inhibit the transcriptional activity of RORyt.

Objective: To determine the in vitro potency of a test compound in inhibiting RORyt-mediated transcription.

Methodology:

- Cell Culture and Transfection:
 - HEK293T or Jurkat cells are commonly used.[\[2\]](#)
 - Cells are co-transfected with two plasmids: an expression vector for a GAL4-RORyt-LBD fusion protein and a reporter vector containing a promoter with GAL4 upstream activating sequences (UAS) driving the expression of the firefly luciferase gene.[\[4\]](#) A third plasmid expressing Renilla luciferase can be included for normalization.[\[2\]](#)
- Compound Treatment:
 - Transfected cells are plated in multi-well plates and treated with a serial dilution of the test compound or vehicle control (e.g., DMSO).
- Luciferase Activity Measurement:
 - After an incubation period (typically 18-24 hours), cell lysates are prepared.
 - Luciferase activity is measured using a luminometer following the addition of a luciferase substrate.
 - Firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell viability.
- Data Analysis:

- The percent inhibition of RORyt activity is calculated relative to the vehicle control.
- IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay measures the ability of a compound to disrupt the interaction between the RORyt LBD and a coactivator peptide.

Objective: To quantify the potency of a test compound in inhibiting the RORyt-coactivator interaction.

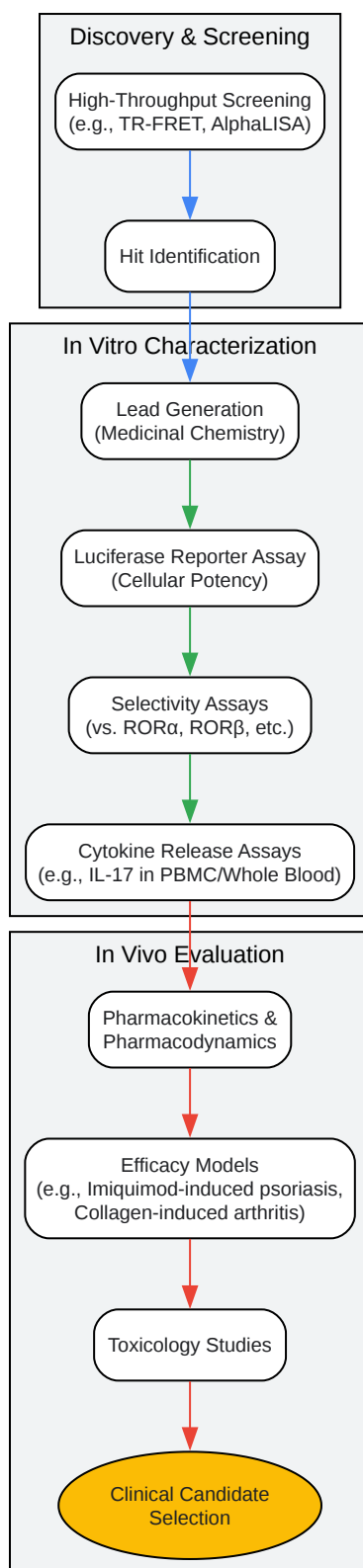
Methodology:

- Reagents:
 - Recombinant purified His-tagged RORyt LBD.
 - A biotinylated coactivator peptide (e.g., from SRC1/NCoA-1).
 - Europium-labeled anti-His antibody (donor fluorophore).
 - Streptavidin-conjugated APC or d2 (acceptor fluorophore).
- Assay Procedure:
 - The RORyt LBD, biotinylated coactivator peptide, and test compound are incubated together in an assay buffer.
 - The TR-FRET detection reagents (Eu-anti-His and SA-APC/d2) are added.
- Signal Detection:
 - The plate is read on a TR-FRET-compatible plate reader, which excites the donor fluorophore and measures the emission from both the donor and acceptor.

- Data Analysis:
 - The TR-FRET ratio (acceptor emission / donor emission) is calculated.
 - The percent inhibition of the RORyt-coactivator interaction is determined relative to a vehicle control.
 - IC50 values are calculated from the dose-response curve.

Experimental Workflow for RORy Inverse Agonist Discovery

The discovery and development of RORy inverse agonists typically follow a structured workflow, from initial high-throughput screening to preclinical in vivo validation.



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Caption: A typical experimental workflow for the discovery and preclinical development of ROR γ inverse agonists.

Clinical Development Landscape

Several ROR γ inverse agonists have entered clinical trials for various autoimmune indications. For instance, cedirolant (ABBV-157) was evaluated in Phase 2 trials for psoriasis.^{[9][10]} However, the clinical development of ROR γ inverse agonists has been challenging, with some trials being terminated due to safety concerns or lack of efficacy.^{[11][12]} A key challenge has been to achieve a therapeutic window that separates the desired anti-inflammatory effects from potential on-target toxicities, such as effects on thymocytes.^[11]

Conclusion

The development of ROR γ inverse agonists represents a promising therapeutic strategy for a multitude of autoimmune diseases. The compounds highlighted in this guide demonstrate a range of potencies and chemical scaffolds, underscoring the active efforts in this field. While challenges in clinical development remain, the continued exploration of novel chemical matter and a deeper understanding of the biology of ROR γ will be crucial for the successful translation of these molecules into effective and safe therapies. The data and protocols presented here aim to provide a valuable resource for researchers dedicated to advancing this important class of therapeutics.

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